molecular formula C16H27P B12682459 9-(4-Cyclooctenyl)-9-phosphabicyclo(3.3.1)nonane CAS No. 84696-77-5

9-(4-Cyclooctenyl)-9-phosphabicyclo(3.3.1)nonane

Cat. No.: B12682459
CAS No.: 84696-77-5
M. Wt: 250.36 g/mol
InChI Key: TZKKHWADVUYAHG-UPHRSURJSA-N
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Description

9-(4-Cyclooctenyl)-9-phosphabicyclo(331)nonane is a unique organophosphorus compound characterized by its bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(4-Cyclooctenyl)-9-phosphabicyclo(3.3.1)nonane typically involves the reaction of cyclooctene with a phosphabicyclo(3.3.1)nonane derivative under specific conditions. The reaction often requires a catalyst and is conducted under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

9-(4-Cyclooctenyl)-9-phosphabicyclo(3.3.1)nonane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various phosphine oxides, reduced phosphine derivatives, and substituted phosphine compounds.

Scientific Research Applications

9-(4-Cyclooctenyl)-9-phosphabicyclo(3.3.1)nonane has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry and catalysis.

    Biology: Its derivatives are studied for potential biological activity.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism by which 9-(4-Cyclooctenyl)-9-phosphabicyclo(3.3.1)nonane exerts its effects involves its interaction with molecular targets such as metal ions in catalytic processes. The phosphine group acts as a ligand, coordinating with metal centers and facilitating various chemical transformations .

Comparison with Similar Compounds

Similar Compounds

  • 9-Borabicyclo(3.3.1)nonane (9-BBN)
  • Disiamylborane
  • Dicyclohexylborane

Comparison

Compared to these similar compounds, 9-(4-Cyclooctenyl)-9-phosphabicyclo(3.3.1)nonane is unique due to its phosphine functionality, which imparts different reactivity and coordination properties. This makes it particularly useful in specific catalytic applications where traditional boranes may not be as effective .

Properties

CAS No.

84696-77-5

Molecular Formula

C16H27P

Molecular Weight

250.36 g/mol

IUPAC Name

9-[(4Z)-cyclooct-4-en-1-yl]-9-phosphabicyclo[3.3.1]nonane

InChI

InChI=1S/C16H27P/c1-2-4-8-14(9-5-3-1)17-15-10-6-11-16(17)13-7-12-15/h1-2,14-16H,3-13H2/b2-1-

InChI Key

TZKKHWADVUYAHG-UPHRSURJSA-N

Isomeric SMILES

C1C/C=C\CCC(C1)P2C3CCCC2CCC3

Canonical SMILES

C1CC=CCCC(C1)P2C3CCCC2CCC3

Origin of Product

United States

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